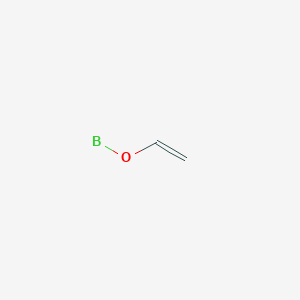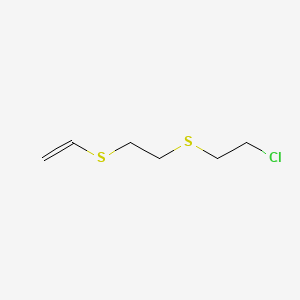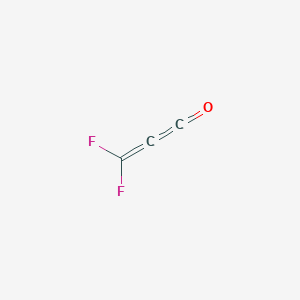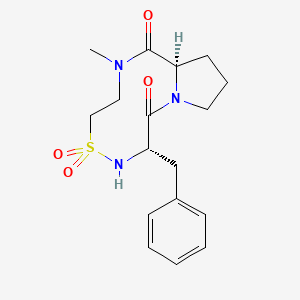
Pyrimidine, 2-(4-butylphenyl)-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-(4-butylphenyl)-5-ethyl- is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific structure of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- includes a pyrimidine ring substituted with a butylphenyl group at position 2 and an ethyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Pyrimidine, 2-(4-butylphenyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Pyrimidine, 2-(4-butylphenyl)-5-ethyl- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Pyrimidine, 2-(4-methylphenyl)-5-ethyl-
- Pyrimidine, 2-(4-ethylphenyl)-5-ethyl-
- Pyrimidine, 2-(4-butylphenyl)-5-methyl-
Uniqueness
Pyrimidine, 2-(4-butylphenyl)-5-ethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at position 2 and the ethyl group at position 5 can lead to distinct interactions with molecular targets compared to other similar compounds.
属性
| 116556-49-1 | |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
2-(4-butylphenyl)-5-ethylpyrimidine |
InChI |
InChI=1S/C16H20N2/c1-3-5-6-14-7-9-15(10-8-14)16-17-11-13(4-2)12-18-16/h7-12H,3-6H2,1-2H3 |
InChI 键 |
FXXYVJYQWATMPM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)


![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
